molecular formula C11H9NO3 B3024379 5-P-Tolyl-oxazole-4-carboxylic acid CAS No. 89205-04-9

5-P-Tolyl-oxazole-4-carboxylic acid

Cat. No.: B3024379
CAS No.: 89205-04-9
M. Wt: 203.19 g/mol
InChI Key: SEGAPYFKYCVPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-P-Tolyl-oxazole-4-carboxylic acid is an organic compound belonging to the oxazole family It is characterized by the presence of a tolyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-P-Tolyl-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Tolyl Group: The initial step involves the reaction of p

Properties

IUPAC Name

5-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGAPYFKYCVPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372332
Record name 5-P-TOLYL-OXAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89205-04-9
Record name 5-P-TOLYL-OXAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-P-Tolyl-oxazole-4-carboxylic acid
Reactant of Route 2
5-P-Tolyl-oxazole-4-carboxylic acid
Reactant of Route 3
5-P-Tolyl-oxazole-4-carboxylic acid
Reactant of Route 4
5-P-Tolyl-oxazole-4-carboxylic acid
Reactant of Route 5
5-P-Tolyl-oxazole-4-carboxylic acid
Reactant of Route 6
5-P-Tolyl-oxazole-4-carboxylic acid

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